N-(2-(3,4-dichlorophenylsulfonamido)ethyl)-4-propionamidobenzamide
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Overview
Description
N-(2-(3,4-dichlorophenylsulfonamido)ethyl)-4-propionamidobenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dichlorophenylsulfonamido)ethyl)-4-propionamidobenzamide typically involves a multi-step process. One common route includes the following steps:
Formation of the sulfonamide intermediate: Reacting 3,4-dichlorobenzenesulfonyl chloride with ethylenediamine under basic conditions to form the sulfonamide intermediate.
Amidation reaction: The sulfonamide intermediate is then reacted with 4-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dichlorophenylsulfonamido)ethyl)-4-propionamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert amide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of amide groups to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-(2-(3,4-dichlorophenylsulfonamido)ethyl)-4-propionamidobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(3,4-dichlorophenylsulfonamido)ethyl)-4-propionamidobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
N-(2-(3,4-dichlorophenylsulfonamido)ethyl)-4-propionamidobenzamide can be compared with other sulfonamide and benzamide derivatives:
Similar Compounds: N-(2-(3,4-dichlorophenylsulfonamido)ethyl)-4-aminobenzamide, N-(2-(3,4-dichlorophenylsulfonamido)ethyl)-4-methylbenzamide.
Uniqueness: The presence of both sulfonamide and propionamide groups in this compound provides unique chemical properties and biological activities, distinguishing it from other related compounds.
Properties
IUPAC Name |
N-[2-[(3,4-dichlorophenyl)sulfonylamino]ethyl]-4-(propanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O4S/c1-2-17(24)23-13-5-3-12(4-6-13)18(25)21-9-10-22-28(26,27)14-7-8-15(19)16(20)11-14/h3-8,11,22H,2,9-10H2,1H3,(H,21,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZLGKWJRXUAMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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